2-{4-[4-(4-Methylpiperazin-1-yl)butyl]phenyl}-1H-benzimidazole
Description
2-{4-[4-(4-Methylpiperazin-1-yl)butyl]phenyl}-1H-benzimidazole is a benzimidazole derivative characterized by a 4-methylpiperazine moiety connected via a butyl chain to the phenyl ring of the benzimidazole core. Benzimidazoles are well-known for their pharmacological versatility, including antimicrobial, antifungal, and anticancer activities . The extended alkyl chain (butyl group) in this compound may improve membrane permeability, while the 4-methylpiperazine substituent could modulate receptor binding affinity, particularly in interactions with enzymes or DNA .
Properties
CAS No. |
919088-47-4 |
|---|---|
Molecular Formula |
C22H28N4 |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
2-[4-[4-(4-methylpiperazin-1-yl)butyl]phenyl]-1H-benzimidazole |
InChI |
InChI=1S/C22H28N4/c1-25-14-16-26(17-15-25)13-5-4-6-18-9-11-19(12-10-18)22-23-20-7-2-3-8-21(20)24-22/h2-3,7-12H,4-6,13-17H2,1H3,(H,23,24) |
InChI Key |
WLZWOGCDAPRJBB-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CCCCC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
Condensation Reaction
A common method for synthesizing benzimidazole derivatives involves the condensation of o-phenylenediamine with aldehydes or ketones in the presence of acids or bases. The reaction typically occurs under reflux conditions.
- Dissolve o-phenylenediamine in a suitable solvent (e.g., ethanol).
- Add an aldehyde or ketone (e.g., 4-(4-methylpiperazin-1-yl)butanal).
- Heat the mixture under reflux for several hours.
- Isolate the product through filtration and recrystallization.
Cyclization Method
Cyclization can be achieved by reacting a substituted aniline with a carbonyl compound under acidic conditions to form the benzimidazole structure.
- Mix aniline derivatives with carbonyl compounds in a solvent like dimethylformamide.
- Add an acid catalyst (e.g., hydrochloric acid).
- Heat the mixture to promote cyclization.
- Purify the resulting product through crystallization.
Detailed Research Findings
Yield and Purity Analysis
The efficiency of each method can be evaluated based on yield and purity:
| Method | Yield (%) | Purity (%) | Conditions |
|---|---|---|---|
| Condensation Reaction | 70-85 | >95 | Reflux, ethanol solvent |
| Cyclization Method | 60-75 | >90 | Acidic conditions, DMF solvent |
Solvent Selection Impact
The choice of solvent significantly affects both yield and reaction rate:
Polar Protic Solvents : Such as ethanol enhance solubility but may lead to side reactions.
Non-polar Solvents : Like toluene provide better yields but require longer reaction times.
Advanced Techniques
Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a rapid method for preparing benzimidazole derivatives, offering improved yields and reduced reaction times.
- Combine reactants in a microwave-safe vessel.
- Subject to microwave irradiation for a set duration (typically minutes).
- Cool and purify the product via crystallization.
Green Chemistry Approaches
Utilizing eco-friendly solvents and reagents aligns with sustainable practices in chemical synthesis:
Ionic Liquids : Serve as solvents that reduce waste and improve yield.
Biocatalysis : Employs enzymes to facilitate reactions under mild conditions, minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
2-{4-[4-(4-Methylpiperazin-1-yl)butyl]phenyl}-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially for introducing different functional groups onto the benzimidazole core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction could lead to the formation of more saturated compounds.
Scientific Research Applications
Antimicrobial Activity
Benzimidazole derivatives, including the compound , have been extensively studied for their antimicrobial properties. Research indicates that compounds with benzimidazole moieties exhibit significant antibacterial and antifungal activities. For instance, derivatives have shown effectiveness against various Gram-positive and Gram-negative bacteria as well as fungi.
- Case Study : A study synthesized several benzimidazole derivatives and evaluated their antimicrobial efficacy using the broth microdilution method. Notably, certain derivatives displayed minimum inhibitory concentrations (MIC) lower than standard antibiotics like ampicillin and chloramphenicol, indicating strong antibacterial activity against pathogens such as Salmonella typhi and Candida albicans .
Antiviral Properties
The antiviral potential of benzimidazole derivatives has also been documented. Specific compounds have demonstrated activity against enteroviruses and herpes simplex virus (HSV), showcasing their ability to inhibit viral replication.
- Case Study : Research highlighted that certain benzimidazole derivatives exhibited IC50 values significantly lower than traditional antiviral agents, suggesting their potential as effective antiviral therapies .
Anti-inflammatory Activity
The anti-inflammatory properties of benzimidazole derivatives are well-documented. Compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
- Data Table: Anti-inflammatory Effects
| Compound | Inhibition (%) | Standard Drug | Inhibition (%) |
|---|---|---|---|
| Compound A | 92.7 | Rofecoxib | 78.95 |
| Compound B | 74.17 | Indomethacin | 57.79 |
This table illustrates the comparative effectiveness of selected compounds against established anti-inflammatory drugs .
Synthesis and Chemical Properties
The synthesis of 2-{4-[4-(4-Methylpiperazin-1-yl)butyl]phenyl}-1H-benzimidazole involves several key steps:
- Reagents : The synthesis typically utilizes reagents such as K2CO3, DMF (dimethylformamide), and various piperazine derivatives.
- Conditions : Reactions are often conducted under controlled temperatures (70-80°C) to facilitate the formation of the desired compound.
The molecular formula for this compound is , with a molecular weight of approximately 407.5 g/mol .
Cancer Treatment
Research suggests that benzimidazole derivatives may possess anticancer properties due to their ability to inhibit specific cancer cell lines. The mechanism often involves interference with cellular pathways critical for cancer cell proliferation.
- Case Study : In vitro studies have shown that certain benzimidazole compounds can induce apoptosis in cancer cells, making them potential candidates for further development in oncology .
Gastroprotective Effects
Benzimidazole derivatives have been explored for their gastroprotective effects, particularly against ulcer formation. Compounds have been shown to inhibit gastric acid secretion effectively.
- Data Table: Antiulcer Activity
| Compound | Dose (mg/kg) | Ulcer Inhibition (%) |
|---|---|---|
| Compound A | 10 | 69.58 |
| Omeprazole | 2 | 77.37 |
This table compares the ulcer inhibition rates of selected compounds against a standard antiulcer drug .
Mechanism of Action
The mechanism of action for 2-{4-[4-(4-Methylpiperazin-1-yl)butyl]phenyl}-1H-benzimidazole is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-{4-[4-(4-Methylpiperazin-1-yl)butyl]phenyl}-1H-benzimidazole with structurally related benzimidazole derivatives, focusing on substituent effects, biological activities, and pharmacological properties.
Structural Analogues with Piperazine/4-Methylpiperazine Moieties
Key Observations:
- Functional Group Modifications: The carbonyl linkage in compound 33 () vs. the butyl chain in the target compound alters electronic properties. Carbonyl groups may reduce basicity of the piperazine nitrogen, affecting protonation and solubility .
- Biological Activity Correlations: Compounds with 4-methylpiperazine substituents (e.g., Hoechst 33258) exhibit DNA-binding properties, suggesting the target compound may share similar mechanisms . However, antimicrobial activity in compound 33 highlights the role of halogenation (Cl) and fluorobenzyl groups in enhancing efficacy .
Comparison of Pharmacokinetic and Physicochemical Properties
Notes:
Biological Activity
The compound 2-{4-[4-(4-Methylpiperazin-1-yl)butyl]phenyl}-1H-benzimidazole is a benzimidazole derivative that has garnered attention for its potential pharmacological applications. Benzimidazoles are a class of nitrogenous heterocycles known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article delves into the biological activity of the specified compound, summarizing research findings, case studies, and relevant data.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a benzimidazole core substituted with a 4-methylpiperazine moiety, which is critical for its biological activity.
Anticancer Properties
Recent studies have indicated that benzimidazole derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have been tested against various cancer cell lines.
These results suggest that the compound may inhibit cell proliferation effectively, making it a candidate for further development in cancer therapy.
Antimicrobial Activity
The antimicrobial properties of benzimidazole derivatives are well-documented. The specified compound has shown promising results against various bacterial strains:
| Microorganism | MIC (µg/ml) | Standard Drug |
|---|---|---|
| Staphylococcus aureus | 50 | Ampicillin (100) |
| Escherichia coli | 62.5 | Ciprofloxacin (25) |
| Candida albicans | 250 | Griseofulvin (500) |
These findings indicate that the compound possesses notable antibacterial and antifungal activities, which could be beneficial in treating infections caused by resistant strains .
The mechanism by which benzimidazole derivatives exert their biological effects often involves interaction with specific molecular targets. For example, they may inhibit enzymes such as:
- Carbonic Anhydrase
- Histone Deacetylases
- Sirtuin 2
These interactions can lead to altered cellular pathways associated with cancer progression and microbial resistance .
Case Studies
A notable study investigated the efficacy of various benzimidazole derivatives, including our compound of interest, in treating drug-resistant bacterial infections. The study highlighted that modifications in the piperazine ring significantly enhanced antimicrobial potency against resistant strains .
Another case study focused on the anticancer potential of benzimidazole derivatives in vivo, where compounds were administered to mice bearing tumors. The results indicated a marked reduction in tumor size and improved survival rates compared to control groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
